

## Technical Guide: ACY-1215 (Ricolinostat) as a Chemical Probe for HDAC6 Function

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Compound of Interest		
Compound Name:	Hdac6-IN-41	
Cat. No.:	B12372660	Get Quote

Note to the Reader: This technical guide focuses on the well-characterized and selective Histone Deacetylase 6 (HDAC6) inhibitor, ACY-1215 (Ricolinostat), as a representative chemical probe. An initial search for "Hdac6-IN-41" did not yield publicly available information, suggesting it may be an internal or less common designation. ACY-1215, with its extensive preclinical and clinical data, serves as an excellent exemplar for illustrating the principles and applications of a selective HDAC6 chemical probe.

# Introduction to HDAC6 and its Role as a Therapeutic Target

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb HDAC enzyme.[1] Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins.[1] Key substrates include  $\alpha$ -tubulin, the chaperone protein Hsp90, and cortactin. Through its deacetylase activity, HDAC6 is a critical regulator of fundamental cellular processes such as cell migration, protein quality control, and microtubule dynamics.

The enzyme's distinct structure features two active catalytic domains and a C-terminal zinc finger ubiquitin-binding domain. This latter domain allows HDAC6 to bind to misfolded, ubiquitinated proteins and facilitate their clearance through the aggresome-autophagy pathway. [1] Given its central role in protein homeostasis, dysregulation of HDAC6 has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory



conditions.[2] Its selective inhibition, therefore, presents a promising therapeutic strategy with the potential for a wider therapeutic window compared to pan-HDAC inhibitors.[1]

### ACY-1215 (Ricolinostat): A Selective HDAC6 Chemical Probe

ACY-1215 (Ricolinostat) is an orally bioavailable, hydroxamic acid-based, selective inhibitor of HDAC6.[1][3] Its selectivity for HDAC6 over other HDAC isoforms, particularly the Class I HDACs, minimizes the broader toxicities associated with pan-HDAC inhibitors.[1] This selectivity allows researchers to dissect the specific functions of HDAC6 in various biological contexts, making ACY-1215 a valuable chemical probe. It has been investigated in numerous preclinical studies and has advanced into clinical trials for various cancers, including multiple myeloma, lymphoma, and breast cancer.[4][5][6][7]

## Data Presentation: Biochemical and Cellular Activity of ACY-1215

The potency and selectivity of ACY-1215 have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic In-Vitro Potency and Selectivity Profile of ACY-1215



Target	IC50 (nM)	Selectivity vs. HDAC6 (Fold)
HDAC6	5	1
HDAC1	58	11.6
HDAC2	48	9.6
HDAC3	51	10.2
HDAC8	100	20
HDAC4, 5, 7, 9, 11	>1000	>200
Sirtuin 1, 2	>1000	>200
Data compiled from multiple sources.[3][8][9]		

Table 2: Cellular and In Vivo Activity of ACY-1215



Assay/Model	Finding	Reference
Multiple Myeloma Cell Lines	Induces apoptosis and overcomes bortezomib resistance.	[5]
Lymphoma Xenograft Model	In combination with ibrutinib, significantly delays tumor growth.	[10]
Metastatic Breast Cancer	Clinical benefit rate of 31.25% in a Phase Ib trial with nabpaclitaxel.	[6]
Colorectal Cancer Cells (HCT116)	Suppresses cell proliferation, migration, and enhances the effect of 5-fluorouracil.	[11]
T-cell Toxicity (PHA-stimulated PBMCs)	IC50 of 2.5 μM, indicating lower toxicity to healthy immune cells compared to pan-HDAC inhibitors.	[3][8]

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for evaluating an HDAC6 inhibitor like ACY-1215.

#### **In Vitro HDAC Enzymatic Assay**

This protocol is used to determine the IC50 values of an inhibitor against purified HDAC enzymes.

- Compound Preparation: Dissolve ACY-1215 in DMSO to create a stock solution. Serially dilute the compound in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA) to achieve a range of concentrations.[3][8]
- Enzyme Preparation: Dilute recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.) in assay buffer.[3][8]



- Pre-incubation: Add the diluted enzymes to a 384-well plate and then add the various concentrations of ACY-1215. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3][8]
- Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Fluor-de-Lys®). The concentration of the substrate should ideally be at its Michaelis constant (Km) for each specific enzyme.[3][8]
- Development: After a set incubation time (e.g., 30-60 minutes), stop the reaction and add a developer solution (containing a trypsin-like protease) that cleaves the deacetylated substrate, releasing a fluorescent molecule.[3][8]
- Detection: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
- Data Analysis: Calculate the percentage of inhibition for each concentration of ACY-1215
  relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor
  concentration and fit the data to a four-parameter logistic equation to determine the IC50
  value.

#### Cellular α-Tubulin Acetylation Assay (Western Blot)

This assay confirms the target engagement of ACY-1215 in a cellular context by measuring the acetylation of its primary substrate,  $\alpha$ -tubulin.

- Cell Culture: Plate cancer cells (e.g., HCT116, MM.1S) in 6-well plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with increasing concentrations of ACY-1215 (e.g., 0-5 μM) for a specified period (e.g., 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.



- SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
- Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody against acetylated α-tubulin. Subsequently, probe with a primary antibody for total α-tubulin or β-actin as a loading control.
- Detection: After washing, incubate the membrane with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the ratio of acetylated  $\alpha$ -tubulin to total  $\alpha$ -tubulin, demonstrating the dose-dependent effect of the inhibitor.

#### In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of ACY-1215 in a living organism.

- Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).
- Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) into the flank of each mouse.[10]
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm<sup>3</sup>), randomize the mice into different treatment groups (e.g., vehicle control, ACY-1215 alone, combination therapy).[10]
- Drug Administration: Prepare ACY-1215 in a suitable vehicle (e.g., a solution in DMSO, PEG300, Tween80, and water).[3] Administer the drug to the mice via the appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule (e.g., 50 mg/kg, daily for 5 days a week).[3][10]
- Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.[10]
- Endpoint: At the end of the study (defined by tumor size limits or study duration), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic



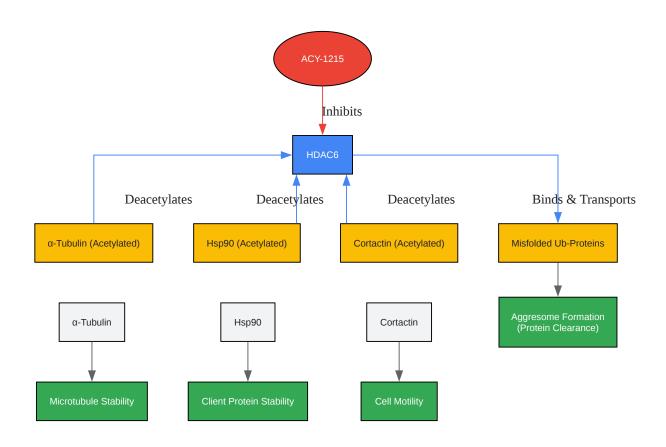
markers like acetylated tubulin, or immunohistochemistry).

• Data Analysis: Plot the average tumor growth curves for each group. Perform statistical analysis to determine if the treatment significantly inhibited tumor growth compared to the vehicle control.

### **Mandatory Visualizations**

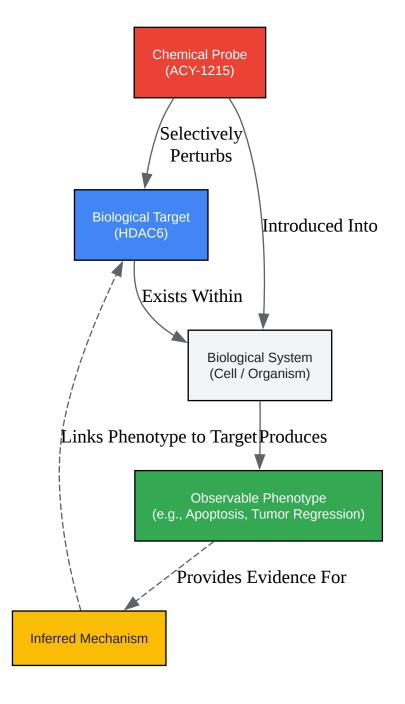
The following diagrams illustrate key concepts related to HDAC6 and the use of ACY-1215 as a chemical probe.











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